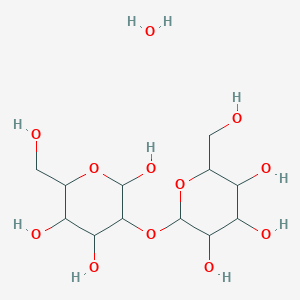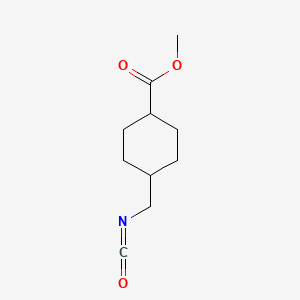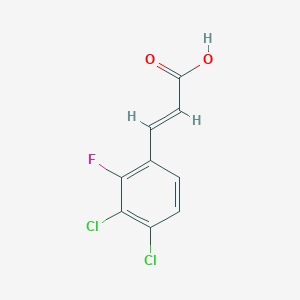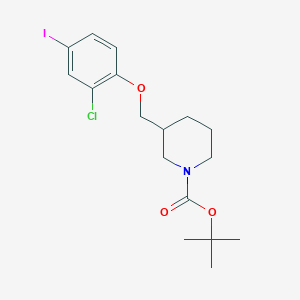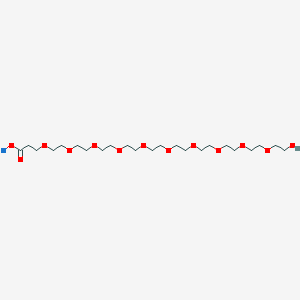
Hydroxy-PEG10-acid sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxy-PEG10-acid sodium salt is a polyethylene glycol (PEG) derivative that contains a hydroxyl group and a terminal carboxylic acid in its sodium salt form. This compound is widely used as a PEG linker in various chemical and biological applications due to its stability and solubility in aqueous media .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxy-PEG10-acid sodium salt is synthesized by reacting polyethylene glycol (PEG) with a carboxylic acid derivative. The hydroxyl group of PEG reacts with the carboxylic acid to form an ester linkage. The sodium salt form is preferred for stability and ease of handling .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions. The reaction typically occurs in a solvent such as water, dimethyl sulfoxide (DMSO), or dimethylformamide (DMF) to ensure complete solubility of the reactants. The product is then purified and converted to its sodium salt form for stability .
Chemical Reactions Analysis
Types of Reactions
Hydroxy-PEG10-acid sodium salt undergoes various chemical reactions, including:
Esterification: The hydroxyl group can be esterified with other carboxylic acids to form ester linkages.
Common Reagents and Conditions
EDC and HATU: Used as activators for amide bond formation.
Solvents: Water, DMSO, and DMF are commonly used solvents for these reactions.
Major Products Formed
Scientific Research Applications
Hydroxy-PEG10-acid sodium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a PEG linker in the synthesis of complex molecules and polymers
Biology: Employed in bioconjugation techniques to link biomolecules such as proteins and peptides.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Hydroxy-PEG10-acid sodium salt involves its ability to form stable linkages with other molecules. The terminal carboxylic acid can react with primary amines to form amide bonds, while the hydroxyl group can undergo further derivatization or replacement with other reactive functional groups . These reactions enable the compound to serve as a versatile linker in various applications.
Comparison with Similar Compounds
Hydroxy-PEG10-acid sodium salt is unique due to its combination of a hydroxyl group and a terminal carboxylic acid in the sodium salt form. Similar compounds include:
Hydroxy-PEG-acid sodium salt: Contains a hydroxyl group and a carboxylic acid but may have different PEG chain lengths.
Methoxy-PEG-acid sodium salt: Contains a methoxy group instead of a hydroxyl group, which can affect its reactivity and solubility.
This compound stands out due to its specific PEG chain length and functional groups, making it highly versatile and useful in various research and industrial applications .
Properties
Molecular Formula |
C23H45NaO13 |
|---|---|
Molecular Weight |
552.6 g/mol |
IUPAC Name |
sodium;3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C23H46O13.Na/c24-2-4-28-6-8-30-10-12-32-14-16-34-18-20-36-22-21-35-19-17-33-15-13-31-11-9-29-7-5-27-3-1-23(25)26;/h24H,1-22H2,(H,25,26);/q;+1/p-1 |
InChI Key |
AESDAJWCXKLNLU-UHFFFAOYSA-M |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


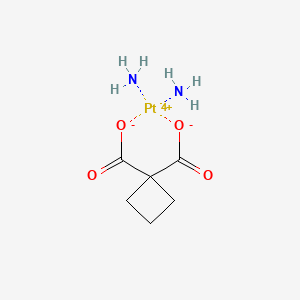
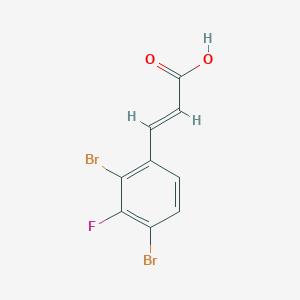
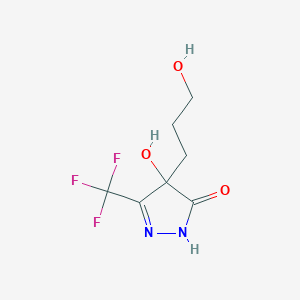
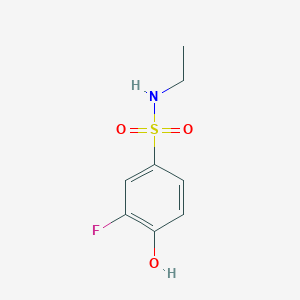
![7-Bromo-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B13726631.png)
![(3R,7R,10S)-3,7,10-trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B13726636.png)
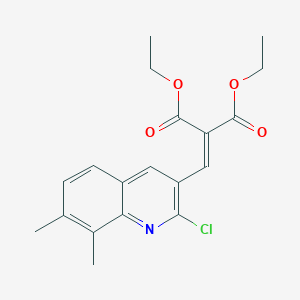
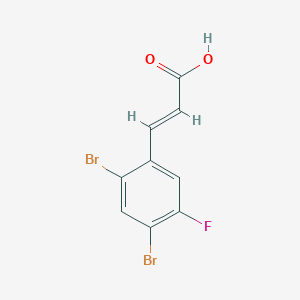
![tert-butyl (NE)-N-[amino-[[2-(3-bromo-4-fluorophenyl)acetyl]amino]methylidene]carbamate](/img/structure/B13726645.png)
![3-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoylamino]ethoxy]propanoic acid](/img/structure/B13726653.png)
